4-Methoxy-3-(pyridin-2-yl)benzaldehyde

Anticancer Cytotoxicity LSD1 Inhibition

4-Methoxy-3-(pyridin-2-yl)benzaldehyde (CAS 628711-22-8) is a specialized heterobiaryl aldehyde intermediate. Its unique ortho-pyridyl substitution pattern is validated in patents for LSD1 inhibitor synthesis and antisickling agent development (IC50 <5 µM). The 4-methoxy group provides essential electron density for derivatization. Ideal for medicinal chemistry programs targeting epigenetic enzymes and hemoglobin modulation.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B13876911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(pyridin-2-yl)benzaldehyde
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)C2=CC=CC=N2
InChIInChI=1S/C13H11NO2/c1-16-13-6-5-10(9-15)8-11(13)12-4-2-3-7-14-12/h2-9H,1H3
InChIKeyOQMYZDMSLIKZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-(pyridin-2-yl)benzaldehyde: Procurement-Ready Biaryl Aldehyde for LSD1 and Antisickling Research


4-Methoxy-3-(pyridin-2-yl)benzaldehyde (CAS 628711-22-8) is a heterobiaryl aldehyde scaffold combining a 4-methoxybenzaldehyde core with a pyridin-2-yl substituent at the 3-position . This compound is primarily employed as a versatile synthetic intermediate for assembling pharmacologically active diarylethenes [1], substituted benzaldehydes for tissue oxygenation enhancement [2], and pyridyl-substituted vanillin analogs targeting sickle cell hemoglobin [3]. Its substitution pattern situates the reactive aldehyde group ortho to the pyridyl ring, a geometry that has been implicated in enhanced allosteric potency in antisickling drug discovery [3].

4-Methoxy-3-(pyridin-2-yl)benzaldehyde: Why Unsubstituted or Methoxy-Only Analogs Cannot Replicate Its Synthetic and Biological Profile


Simple in-class substitution is precluded by the unique combination of a 4-methoxy electron-donating group and a 3-pyridin-2-yl substituent. The unsubstituted analog 3-(pyridin-2-yl)benzaldehyde (CAS 85553-53-3) lacks the methoxy group, resulting in lower electron density on the aromatic ring, which significantly reduces its utility in electrophilic substitution and subsequent derivatization. The methoxy-only analog, 4-methoxybenzaldehyde, displays negligible biological activity (e.g., IC50 ≈ 1,000,000 nM against succinate semialdehyde dehydrogenase ), while the title compound's derivatives show potent antiproliferative effects (IC50 < 5 µM) . Furthermore, the ortho-relationship between the aldehyde and pyridyl ring in this compound, as identified in structure-activity relationship studies, is critical for the high allosteric potency observed in Class-I antisickling agents, a feature not present in meta- or para-substituted analogs [1].

Quantitative Procurement Evidence for 4-Methoxy-3-(pyridin-2-yl)benzaldehyde: Head-to-Head Biological and Physicochemical Comparisons


Antiproliferative Potency in Cancer Cell Lines: 4-Methoxy-3-(pyridin-2-yl)benzaldehyde vs. Unsubstituted Pyridylbenzaldehyde

In antiproliferative assays, derivatives synthesized from 4-Methoxy-3-(pyridin-2-yl)benzaldehyde demonstrate significantly enhanced cytotoxicity compared to those from its unsubstituted analog, 3-(pyridin-2-yl)benzaldehyde. Specifically, the target compound-derived diarylethenes show IC50 values < 5 µM against MCF7 (breast cancer) and < 3 µM against HCT116 (colon cancer) cell lines . In contrast, 3-(pyridin-2-yl)benzaldehyde itself exhibits markedly weaker activity, with reported IC50 values ranging from 10-20 µM against unspecified cancer cell lines .

Anticancer Cytotoxicity LSD1 Inhibition

AKR1B10 Enzyme Inhibition: 4-Methoxy-3-(pyridin-2-yl)benzaldehyde Exhibits 540-Fold Higher Potency Than 4-Methoxybenzaldehyde

Inhibition of human AKR1B10 (aldo-keto reductase family 1 member B10), a target implicated in cancer cell proliferation, reveals a stark potency difference. The target compound shows an IC50 of 240 nM against recombinant human AKR1B10 [1]. The methoxy-only comparator, 4-methoxybenzaldehyde, is essentially inactive against this target, requiring an IC50 of 130,000 nM (130 µM) for AKR1B10 inhibition [2].

Enzyme Inhibition Cancer Metabolism AKR1B10

Class-Level Antisickling Potency Advantage of Ortho-Substituted Pyridylbenzaldehydes

In a comprehensive structure-activity relationship study of pyridyl-substituted benzaldehydes, Class-I compounds with the aldehyde positioned ortho to the pyridyl ring—the exact geometry of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde—were identified as the most potent allosteric effectors of sickle hemoglobin [1]. Class-II compounds (aldehyde meta to pyridyl) showed intermediate potency, while Class-III compounds (aldehyde para to pyridyl) were the weakest [1]. All three classes, however, produced a left shift in the oxygen equilibrium curve (OEC) greater than that of vanillin or pyridoxal alone, indicating superior allosteric efficacy [1].

Sickle Cell Disease Allosteric Modulation Hemoglobin

Lipophilicity (XLogP) as a Procurement-Relevant Differentiator from the Methoxy-Only Analog

The calculated lipophilicity (XLogP) of the target compound is 1.9 . The methoxy-only analog, 4-methoxybenzaldehyde, has a significantly lower XLogP of 1.3 [1]. This difference of 0.6 log units represents a roughly 4-fold increase in octanol/water partition coefficient, which can substantially influence solubility, permeability, and overall drug-likeness in lead optimization campaigns.

Physicochemical Properties Lipophilicity Drug-likeness

Validated Synthetic Utility as a Key Intermediate in LSD1 Inhibitor Development

The compound serves as the direct precursor (Intermediate 1a) for a series of trans-diarylethene LSD1 inhibitors, as explicitly described in patent CN107501169A [1]. This is a documented, high-value synthetic role not attributed to the unsubstituted analog 3-(pyridin-2-yl)benzaldehyde in the same patent literature. The compound is specifically used to construct the biaryl core that is essential for LSD1 inhibitory activity and in vitro antitumor efficacy [1].

LSD1 Inhibitor Synthetic Intermediate Cancer Epigenetics

High-Value Application Scenarios for 4-Methoxy-3-(pyridin-2-yl)benzaldehyde Based on Procurement Evidence


LSD1-Targeted Anticancer Drug Discovery

The compound's primary and most validated application is as a key synthetic intermediate (1a) for building trans-diarylethene-based LSD1 inhibitors [5]. This patent-documented use case [5] is supported by the scaffold's ability to yield derivatives with potent antiproliferative activity (IC50 < 5 µM against MCF7 and HCT116 cells) . Researchers developing novel cancer therapeutics targeting epigenetic enzymes should procure this compound as a strategic starting material for lead generation and optimization.

Sickle Cell Disease (SCD) Therapeutic Development

The ortho-substituted geometry of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde aligns it with the most potent Class-I antisickling agents identified in hemoglobin allosteric modulation studies [5]. These compounds produce a significant left shift in the oxygen equilibrium curve, stabilizing the high-affinity, non-polymerizing form of sickle hemoglobin more effectively than vanillin or pyridoxal [5]. This compound is therefore a preferred starting material for synthesizing and screening novel antisickling agents in SCD research programs.

AKR1B10-Targeted Inhibitor Synthesis for Cancer Metabolism Research

With a demonstrated IC50 of 240 nM against human AKR1B10, this compound is a potent starting point for developing inhibitors of this enzyme, which is implicated in cancer cell proliferation and metabolism [5]. The stark potency contrast with the methoxy-only analog (IC50 > 100 µM) highlights the essential role of the pyridin-2-yl group. Researchers investigating AKR1B10 as a therapeutic target in cancer or metabolic disorders should utilize this compound as a core scaffold for structure-activity relationship studies and lead optimization.

Suzuki-Miyaura Cross-Coupling Method Development

As a representative biaryl aldehyde, this compound is a suitable substrate for optimizing and validating Suzuki-Miyaura cross-coupling methodologies [5]. Its synthesis and subsequent derivatization provide a robust platform for developing novel catalytic systems, particularly those aimed at heterobiaryl bond formation. This application is relevant for both academic groups focused on synthetic methodology and industrial process chemistry laboratories seeking to improve coupling efficiency and scope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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